molecular formula C16H12ClN5OS B3564546 3,6-diamino-N-(3-chloro-4-methylphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide

3,6-diamino-N-(3-chloro-4-methylphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B3564546
M. Wt: 357.8 g/mol
InChI Key: NAYTUAASAPBXCA-UHFFFAOYSA-N
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Description

The compound “3,6-diamino-N-(3-chloro-4-methylphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide” is a complex organic molecule that contains several functional groups, including an amide, a cyano group, and a thieno[2,3-b]pyridine moiety. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely be complex. It would contain a thieno[2,3-b]pyridine ring, which is a fused ring system containing a five-membered thiophene ring and a six-membered pyridine ring. Attached to this ring system would be an amide group and a cyano group .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group could participate in hydrolysis reactions under acidic or basic conditions. The cyano group could undergo reactions such as reduction to form an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the amide and cyano groups could impact its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Based on its structure, it could potentially interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to make definitive statements about its safety .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies to determine its interactions with various biological targets, as well as in vivo studies to assess its effects in whole organisms .

Properties

IUPAC Name

3,6-diamino-N-(3-chloro-4-methylphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5OS/c1-7-2-3-9(5-11(7)17)21-15(23)13-12(19)10-4-8(6-18)14(20)22-16(10)24-13/h2-5H,19H2,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYTUAASAPBXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,6-diamino-N-(3-chloro-4-methylphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide
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3,6-diamino-N-(3-chloro-4-methylphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide
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3,6-diamino-N-(3-chloro-4-methylphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide
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3,6-diamino-N-(3-chloro-4-methylphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide
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3,6-diamino-N-(3-chloro-4-methylphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide

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